molecular formula C10H20N2O3 B561899 (3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid CAS No. 691364-99-5

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid

Cat. No. B561899
CAS RN: 691364-99-5
M. Wt: 216.281
InChI Key: BCNGQKYGMSUIHK-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, also known as AHP, is a chiral, organic compound that has been used in various scientific fields for a variety of purposes. It has been used in the synthesis of other compounds, as an active ingredient in drug formulations, and in research applications. AHP has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Application in Material Science and Biochemistry

This compound, also known as TOAC, is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid. It has been shown to be effective as a β-turn and 310/α-helix inducer in peptides. Additionally, TOAC serves as a relatively rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo et al., 1998).

Antioxidant Potential and Biomedical Applications

The compound's derivatives have exhibited antioxidant potential and show promise for application in biomedical studies, especially in magnetic resonance imaging (MRI) (Yushkova et al., 2013).

Solid-phase Synthesis of Peptides

TOAC can be effectively incorporated into peptide sequences using Fmoc chemistry and solid-phase synthesis in automated apparatus. This capability is significant for peptide-based research and applications (Martin et al., 2001).

Synthesis of Spin-labeled Amides

The compound is used in the synthesis of spin-labeled amides, demonstrating its versatility in chemical synthesis. This synthesis explores the chemical properties and potential applications of the compound in creating novel substances (Wright et al., 2005).

Gamma-aminobutyric Acid (GABA) Agonists and Uptake Inhibitors

Hydroxy- and amino-substituted derivatives of this compound have been synthesized and investigated for their potential as GABA agonists and uptake inhibitors. This research suggests its relevance in the field of neuroscience and pharmacology (Jacobsen et al., 1982).

Enantioselective Oxidations Catalysis

Peptides containing TOAC, combined with other chiral amino acids, have been used to induce enantioselective oxidations. This demonstrates the compound's potential in catalysis and organic synthesis (Formaggio et al., 2002).

properties

IUPAC Name

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7,15H,5,11H2,1-4H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNGQKYGMSUIHK-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(C(N1O)(C)C)C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]([C@H](C(N1O)(C)C)C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675593
Record name (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

691364-99-5
Record name (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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